molecular formula C6H5NOS B073212 N-Thionylaniline CAS No. 1122-83-4

N-Thionylaniline

Cat. No.: B073212
CAS No.: 1122-83-4
M. Wt: 139.18 g/mol
InChI Key: FIOJWGRGPONADF-UHFFFAOYSA-N
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Description

N-Thionylaniline, also known as N-Sulfinylaniline, is an organic compound with the molecular formula C6H5NSO. It is a versatile synthetic intermediate used in various chemical reactions and industrial applications. The compound is characterized by its light yellow to orange clear liquid appearance and has a molecular weight of 139.18 g/mol .

Scientific Research Applications

N-Thionylaniline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a versatile synthetic intermediate in the synthesis of heterocycles and other complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: this compound derivatives are explored for their potential pharmaceutical applications, including as intermediates in drug synthesis.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

N-Thionylaniline acts as an inhibitor of enzymes, notably cytochrome P450 and glutathione S-transferase . By binding to the active sites of these enzymes, it effectively impedes their activity. This inhibition is reversible and can be reversed by appropriate solvent washing of the enzyme .

Safety and Hazards

N-Thionylaniline is classified as a combustible liquid . It causes skin irritation and serious eye irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Thionylaniline can be synthesized through several methods. One common method involves the reaction of aniline with sulfur dioxide and chlorine. The reaction typically proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

C6H5NH2 + SO2 + Cl2 → C6H5NSO + 2HCl\text{C6H5NH2 + SO2 + Cl2 → C6H5NSO + 2HCl} C6H5NH2 + SO2 + Cl2 → C6H5NSO + 2HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. The reaction conditions are optimized to ensure efficient conversion and minimize by-products. The compound is often produced in large quantities for use in various applications .

Chemical Reactions Analysis

Types of Reactions: N-Thionylaniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonamides.

    Reduction: Reduction reactions can convert this compound to aniline derivatives.

    Substitution: The compound can participate in substitution reactions, where the sulfinyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed:

Comparison with Similar Compounds

N-Thionylaniline can be compared with other similar compounds, such as:

    N-Sulfinylbenzamide: Similar in structure but with different reactivity due to the presence of the benzamide group.

    N-Sulfinylphenylhydrazine: Another sulfinyl compound with distinct chemical properties.

    N-Sulfinylmethylamine: A simpler sulfinyl compound with different applications.

Uniqueness: this compound is unique due to its specific reactivity and versatility as a synthetic intermediate. Its ability to undergo various chemical reactions makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

(sulfinylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5NOS/c8-9-7-6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOJWGRGPONADF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=S=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061533
Record name Benzenamine, N-sulfinyl-
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Molecular Weight

139.18 g/mol
Source PubChem
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CAS No.

1122-83-4, 222851-56-1
Record name N-Sulfinylbenzenamine
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Record name Benzenamine, N-sulfinyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main application of N-thionylaniline in chemical synthesis?

A1: this compound is primarily used as a sulfur-transfer reagent in organic synthesis. It facilitates the formation of various heterocyclic compounds containing sulfur and nitrogen atoms. For instance, it reacts with 6,7-diamino-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one to produce 6,7-dihydro-9H-thiazolo[3,2-a][1,2,5]thiadiazolo[3,4-d]pyrimidin-9-one [].

Q2: Can you provide an example of a specific reaction mechanism involving this compound?

A2: While a detailed mechanism isn't explicitly provided in the papers, a general reaction pathway can be described: this compound reacts with diamino compounds. The sulfur atom of this compound acts as an electrophile, attacking the amino group, leading to cyclization and the formation of the thiadiazole ring [].

Q3: Besides heterocyclic synthesis, are there other applications of this compound in organometallic chemistry?

A3: Yes, this compound exhibits intriguing reactivity with organometallic complexes. Research indicates it can cleave the nitrogen-sulfur double bond in Vaska's complexes, showcasing its potential in organometallic synthesis []. It also reacts with alk-2-ynyl complexes of iron to produce novel metal vinyl complexes containing a 1,2-thiazine 1-oxide cyclic system [].

Q4: Has this compound been used in the synthesis of any biologically relevant targets?

A5: Research shows its use in synthesizing potential inhibitors of xanthine oxidase and guanine aminohydrolase. For instance, derivatives of [, , ]thiadiazine 1,1-dioxide were synthesized and evaluated for their inhibitory potential against these enzymes [].

Q5: Are there any reported improvements in the synthetic procedures involving this compound?

A6: Yes, improved synthetic procedures for compounds like 5-bromomethyl-2,1,3-benzothiadiazole utilize this compound as a reagent. These improved methods offer benefits such as shorter reaction times, higher yields, and the use of less toxic solvents like toluene and 1,2-dichloroethane, contributing to greener chemistry practices [].

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